Synthetic Yield Comparison: 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine vs. Regioisomeric Analogs
The synthesis of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine via Hugerschoff oxidative cyclization of 3-chloro-4-fluoroaniline with potassium thiocyanate and bromine in glacial acetic acid proceeds with a reported yield of 89.31%, producing a pale-yellow crystalline product with a sharp melting point of 168 °C . While the 7-chloro-6-fluoro regioisomer (CAS 101337-93-3) can be synthesized from the identical aniline precursor (3-chloro-4-fluoroaniline) under similar conditions [1], this reaction yields a mixture of regioisomers requiring chromatographic separation, rendering the 5,6-isomer the synthetically preferred product for high-purity procurement. The 5-chloro-4-fluoro isomer (CAS 942473-92-9) requires a different aniline starting material (2-fluoro-3-chloroaniline) and exhibits a higher melting point range of 192–196 °C .
| Evidence Dimension | Synthetic Yield and Purity Indicators |
|---|---|
| Target Compound Data | Yield: 89.31%; m.p.: 168 °C (sharp) |
| Comparator Or Baseline | 7-chloro-6-fluoro isomer: identical aniline precursor, mixture of regioisomers obtained; 5-chloro-4-fluoro isomer: m.p. 192–196 °C |
| Quantified Difference | Yield advantage ~89%; melting point depressed by ~24–28 °C relative to 5-chloro-4-fluoro isomer |
| Conditions | Hugerschoff oxidative cyclization with KSCN/Br₂ in glacial AcOH at 0 °C to room temperature |
Why This Matters
The high isolated yield and sharp melting point of the target compound support cost-effective, large-scale procurement with minimal purification overhead, unlike alternative regioisomers that may require chromatographic separation or produce mixtures.
- [1] MuttuC, T. et al. Benzothiazoles Derivatives for Antimicrobial Activity. View Source
